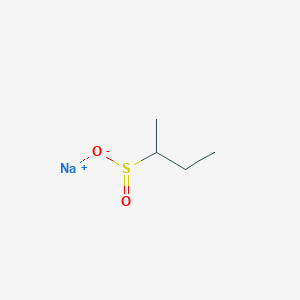
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
Vue d'ensemble
Description
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate (ECPP) is an organic compound of the cyano-pyridine class, which has been studied extensively in recent years due to its potential applications in a variety of scientific fields. ECPP has been used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a biological probe in biophysical studies. It has also been used in medicinal chemistry and drug discovery, as well as in the development of new materials.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate has been used in a variety of scientific research applications. In organic synthesis, it has been used as a reagent in the synthesis of a variety of organic compounds, including small molecules, peptides, and proteins. In biocatalysis, it has been used as a catalyst in the synthesis of various biologically active compounds. In biophysical studies, it has been used as a biological probe to study the structure and function of proteins and other biomolecules. In medicinal chemistry, it has been used in the development of new drugs and in drug discovery. In materials science, it has been used in the development of new materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate is not yet fully understood. However, it is believed to act as a proton donor, which can interact with the electron-rich centers of molecules to form new bonds. This proton donation is thought to be responsible for its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate are not yet fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, and other biomolecules. It has also been shown to have an effect on the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate has several advantages and limitations for lab experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize, and it is stable in most solvents. However, it is not very soluble in water, and it can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate. One possibility is to use it as a catalyst in the synthesis of more complex organic molecules. It could also be used in the development of new materials, such as polymers and nanomaterials. It could also be used in the development of new drugs, or in the development of new treatments for diseases. Finally, it could be used to study the structure and function of proteins and other biomolecules.
Méthodes De Synthèse
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate can be synthesized using a variety of methods. One of the most common methods is the direct cyanoethylation of pyridine derivatives with ethyl cyanoacetate. This method involves the reaction of ethyl cyanoacetate and a pyridine derivative in the presence of a base, such as sodium hydroxide, to form the desired Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate product. Other methods, such as the reaction of an alkyl halide with ethyl cyanoacetate, have also been used to synthesize Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate.
Propriétés
IUPAC Name |
ethyl (Z)-2-cyano-3-pyridin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQQEHSYHZOLQ-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=NC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181302 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
CAS RN |
136633-61-9 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136633-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)




![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)